Isoform-Selective Clk4 Inhibition
ML167 exhibits potent and highly selective inhibition of Clk4 (IC50 = 136 nM) with >10-fold selectivity over the closely related kinases Clk1 (IC50 = 1,522 nM), Clk2 (IC50 = 1,648 nM), and Clk3 (IC50 >10,000 nM) [1]. In contrast, the pan-CLK inhibitor TG003, a common alternative, demonstrates potent but non-selective inhibition of Clk1 (IC50 = 20 nM), Clk4 (IC50 = 15 nM), and Clk2 (IC50 = 200 nM) .
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Clk4: 136 nM; Clk1: 1,522 nM; Clk2: 1,648 nM; Clk3: >10,000 nM |
| Comparator Or Baseline | TG003 (Clk4: 15 nM; Clk1: 20 nM; Clk2: 200 nM) |
| Quantified Difference | ML167 shows >10-fold selectivity for Clk4 over Clk1/2/3; TG003 inhibits Clk1 and Clk4 with similar potency (no significant selectivity) |
| Conditions | ATP-competitive binding assay as part of the NIH Molecular Libraries Program |
Why This Matters
This quantitative difference in selectivity profile is essential for experiments aiming to dissect the specific role of Clk4 in gene splicing, as TG003's potent inhibition of Clk1 would confound the results.
- [1] Rosenthal AS, Tanega C, Shen M, Mott BT, Bougie JM, Nguyen DT, Misteli T, Auld DS, Maloney DJ, Thomas CJ. An inhibitor of the Cdc2-like kinase 4 (Clk4). Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2011. View Source
